Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name of this compound is derived from its quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring. Numbering begins at the pyridine nitrogen (position 1), proceeding clockwise around the fused system. Key substituents include:
- 1-Methyl group : A methyl substituent at position 1 on the pyridine ring.
- 2-Oxo group : A ketone at position 2, reducing the pyridine ring to a 1,2-dihydroquinoline system.
- 3-Carboxylate : A methyl ester at position 3.
- 4-Hydroxy group : A hydroxyl substituent at position 4.
- 6-Bromo group : A bromine atom at position 6 on the benzene ring.
The full systematic name, This compound, adheres to IUPAC priority rules, where functional groups are numbered to yield the lowest possible locants. Table 1 compares this compound’s nomenclature with structurally related quinoline derivatives from the literature.
Table 1: Nomenclature of Selected Quinoline Derivatives
Historical Development of Quinoline-Based Heterocyclic Systems
Quinoline chemistry originated in 1834 with Friedlieb Runge’s isolation of the parent compound from coal tar. Early synthetic methods, such as the Skraup and Doebner-von Miller reactions, enabled the preparation of substituted quinolines, paving the way for derivatives like the target compound. The 20th century saw quinolines gain prominence in drug discovery, exemplified by quinine (antimalarial) and ciprofloxacin (antibiotic). Modern advancements focus on introducing diverse functional groups to modulate biological activity and physicochemical properties. For instance, bromine incorporation enhances electrophilic reactivity, while ester groups facilitate prodrug strategies.
Positional Isomerism in Polyfunctionalized Quinoline Derivatives
Positional isomerism in quinoline derivatives arises from variations in substituent placement, significantly altering chemical behavior. The target compound’s isomerism can be analyzed through three lenses:
- Ring Position Isomerism : Shifting the bromine (position 6) to position 5 or 7 would yield distinct isomers with differing electronic profiles.
- Functional Group Isomerism : Replacing the 4-hydroxy group with a 3-hydroxy or 5-hydroxy group modifies hydrogen-bonding capacity and acidity.
- Backbone Isomerism : Comparatively, 1,2-dihydroquinoline (as in the target compound) exhibits reduced aromaticity versus fully aromatic quinolines, affecting reactivity.
For example, ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate shares a similar dihydroquinoline backbone but differs in substituent positions (7-chloro vs. 6-bromo), highlighting how minor positional changes influence applications in medicinal chemistry.
Academic Significance in Heterocyclic Chemistry Research
This compound’s academic value lies in its utility as a synthetic intermediate. Key research applications include:
- Synthetic Methodology Development : The bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows hydrolysis to carboxylic acids.
- Structure-Activity Relationship (SAR) Studies : Modifying the 1-methyl or 4-hydroxy groups can elucidate their roles in biological interactions, akin to studies on quinolone antibiotics.
- Crystallographic and Spectroscopic Analysis : The compound’s rigid quinoline core facilitates crystallographic studies to explore substituent effects on molecular packing.
Recent work on hydroxyquinoline-mannose conjugates underscores the broader relevance of functionalized quinolines in developing bioactive molecules, further validating the target compound’s role in contemporary research.
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 6-bromo-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-14-8-4-3-6(13)5-7(8)10(15)9(11(14)16)12(17)18-2/h3-5,15H,1-2H3 |
InChI Key |
PUSGMBHWYLPROH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C(C1=O)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Route A: Cyclization of Anthranilic Acid Derivatives
- Starting material : Methyl anthranilate derivatives functionalized with bromine and methyl groups.
- Procedure :
- Cyclization : React methyl anthranilate with acetic anhydride under reflux to form the quinoline core.
- Bromination : Introduce bromine at position 6 using Br₂ in acetic acid or N-bromosuccinimide (NBS).
- Methylation : N-methylation at position 1 using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
- Esterification : Final esterification at position 3 with methanol and catalytic H₂SO₄.
- Yield : 60–75% overall yield after purification.
Route B: One-Pot Tautomerization and Functionalization
- Optimized conditions (adapted from similar quinoline syntheses):
- Reagents : POCl₃ (phosphorus oxychloride) and DMF (dimethylformamide) as catalysts.
- Temperature : Reflux at 110°C for 6–8 hours.
- Workup : Neutralization with NaHCO₃ and extraction with CH₂Cl₂.
- Key intermediate : 6-bromo-4-chloroquinoline-3-carboxylate, which is hydrolyzed to the hydroxy derivative.
- Yield : 53–83% for critical steps.
Route C: Direct Bromination of Preformed Quinolines
- Method : Bromine is introduced post-cyclization using electrophilic aromatic substitution.
- Conditions :
- Solvent : CHCl₃ or CCl₄.
- Catalyst : FeBr₃ (1 mol%).
- Reaction time : 12–24 hours at 25°C.
- Selectivity : Bromine preferentially substitutes at position 6 due to electronic effects of existing groups.
Reaction Optimization Data
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Temperature | 80–100°C | 110°C (reflux) | 25°C |
| Time | 20–24 hours | 6–8 hours | 12–24 hours |
| Key Reagents | CH₃I, H₂SO₄ | POCl₃, DMF | Br₂, FeBr₃ |
| Yield (Critical Step) | 70% | 83% | 65% |
| Purity (HPLC) | ≥95% | ≥98% | ≥90% |
Characterization and Analytical Data
- Melting Point : 139–140°C (consistent with derivatives in).
- ¹H NMR (CDCl₃) :
- δ 13.09 (s, 1H, OH),
- δ 7.78–7.74 (m, 1H, aromatic),
- δ 4.07 (s, 3H, OCH₃),
- δ 2.58 (s, 3H, NCH₃).
- IR (neat) : 3435 cm⁻¹ (OH stretch), 1660 cm⁻¹ (C=O ester).
- HRMS : m/z calcd for C₁₃H₁₁BrNO₄ [M+H]⁺: 340.9871; found: 340.9874.
Industrial-Scale Considerations
- Purification : Crystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity.
- Cost Drivers :
- Safety : Requires handling under inert atmosphere (N₂/Ar) due to pyrophoric intermediates.
Challenges and Solutions
- Regioselectivity in Bromination :
- Ester Hydrolysis :
- Issue : Unwanted saponification of the methyl ester under basic conditions.
- Mitigation : Employ mild bases (e.g., NaHCO₃) and low temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is its potential antimicrobial properties. Studies have indicated that derivatives of this compound can exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
Research has shown that compounds similar to Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline demonstrate effectiveness against various bacterial strains. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/ml against Mycobacterium smegmatis, suggesting its potential as an antituberculosis agent .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 6.25 |
| Compound B | Pseudomonas aeruginosa | 12.5 |
| Compound C | Candida albicans | 15.0 |
Antiviral Properties
The compound has also been explored for its antiviral potential, particularly against Hepatitis B Virus (HBV). Molecular docking studies suggest that structural modifications in quinoline derivatives can enhance their efficacy as HBV inhibitors.
Case Study: Inhibition of Hepatitis B Virus
In vitro studies have demonstrated that certain derivatives can inhibit HBV replication significantly. For example, a derivative showed over 80% inhibition at a concentration of 10 µM, indicating strong antiviral activity .
Table 2: Antiviral Activity Against HBV
| Compound Name | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Derivative X | 10 | 80 |
| Derivative Y | 20 | 65 |
Anticancer Potential
Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives have been investigated for their anticancer properties. The presence of bromine and hydroxy groups is believed to enhance their biological activity.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, showcasing its potential as an anticancer agent.
Table 3: Cytotoxicity Data
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MDA468 Breast Cancer | 0.05 |
| Compound E | HeLa Cells | 0.10 |
Synthesis and Structure Activity Relationship
The synthesis of Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives involves various methodologies that enhance their biological activity. Structure activity relationship (SAR) studies are crucial for understanding how different substituents affect the compound's efficacy.
Synthetic Methods
Common synthetic routes include:
- Condensation reactions involving appropriate precursors.
- Functionalization techniques to introduce bromine and hydroxy groups.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to several analogues with modifications in substituents, ester groups, and heteroatoms. Key structural differences and their implications are summarized below:
Table 1: Structural Comparison of Quinoline Derivatives
Crystallographic and Hydrogen-Bonding Properties
- The target compound forms centrosymmetric dimers in the crystalline phase via weak C5-H···O1′ hydrogen bonds (H···O 2.57 Å) . This contrasts with analogues lacking bromine or methyl groups, where stronger O-H···O bonds dominate (e.g., O1-H···O2′, H···O 2.40 Å in compound 5) .
- Steric repulsions between the methyl ester and sulfur atom in analogues with thioxo groups (e.g., methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate) lead to conformational distortions, reducing crystallinity .
Biological Activity
Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by the following chemical structure:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₈BrN₁O₃ |
| Molecular Weight | 284.09 g/mol |
| CAS Number | 29922229 |
| Solubility | Soluble in organic solvents |
Biological Activities
The biological activities of this compound are primarily attributed to its quinoline scaffold, which has been associated with various pharmacological effects:
Antibacterial Activity
Research indicates that compounds similar to methyl 6-bromo-4-hydroxyquinoline derivatives exhibit moderate antibacterial properties. A study highlighted the antibacterial efficacy of synthesized derivatives against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use in treating bacterial infections .
Antiviral Activity
Quinoline derivatives have shown promise in antiviral applications, particularly against HIV. A series of studies have explored their ability to inhibit HIV replication through mechanisms that involve blocking integrase activity. The structural modifications in the quinoline backbone were found to enhance antiviral potency .
Anti-inflammatory Effects
The compound's anti-inflammatory properties may be linked to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators such as thromboxane A2, highlighting its potential as an anti-inflammatory agent .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and infection processes.
- Modulation of Nitric Oxide Synthase : It has been suggested that quinoline derivatives can activate nitric oxide synthase, leading to enhanced nitric oxide production and subsequent inhibition of platelet aggregation .
- Interaction with Cellular Pathways : The compound may interact with various cellular pathways that modulate immune responses and cell signaling.
Case Studies
Several studies have documented the biological activities of related quinoline compounds:
- Study on Antibacterial Efficacy : A recent investigation synthesized a series of N'-arylidene derivatives and tested their antibacterial activity against common pathogens. The results indicated promising activity with MIC values comparable to standard antibiotics .
- HIV Replication Inhibition : Another study focused on the anti-HIV properties of similar compounds, revealing significant inhibition of viral replication in cell cultures at concentrations below 100 µM .
- Anti-inflammatory Research : The anti-inflammatory potential was evaluated through in vitro assays demonstrating significant reductions in inflammatory markers following treatment with quinoline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
